molecular formula C12H14N4 B3426154 2-Piperazin-1-yl-quinazoline CAS No. 51047-61-1

2-Piperazin-1-yl-quinazoline

Cat. No. B3426154
CAS RN: 51047-61-1
M. Wt: 214.27 g/mol
InChI Key: NRQJIAVOKMKUOR-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-quinazoline is a chemical compound with the molecular formula C12H14N4 . It is a derivative of quinazoline, a class of organic compounds that are widely studied for their diverse biological activities .


Synthesis Analysis

The synthesis of this compound derivatives has been described in various studies . One common method involves the alkylation, arylation, acylation, and reductive amination of 2-haloquinolines and anilides . Another approach involves the copper-mediated oxidative coupling of different aldehydes and 2-bromobenzoic acid, using aqueous ammonia as a nitrogen source .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core with a piperazine substituent . The average mass of the molecule is 214.266 Da, and its monoisotopic mass is 214.121841 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives include acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .

Scientific Research Applications

Antiaggregative Activity

A series of 2-piperazin-1-yl-quinazoline compounds were synthesized and evaluated for their antiaggregative activity. These compounds demonstrated potent inhibition of platelet aggregation in vitro and effectively blocked FITC-Fg binding to αIIbβ3 integrin in human platelets. The key protein-ligand interactions were identified through docking experiments, establishing a correlation between affinity values and docking scores (Krysko et al., 2016).

Antimicrobial Activity

Some derivatives of this compound, including N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine, showed notable antimicrobial properties. These compounds exhibited antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, highlighting their potential in combating microbial infections (Kale & Durgade, 2017).

Antibacterial Activity of Derivatives

Terazosin hydrochloride, derived from 2-chloro-6, 7-dimethoxy–quinazoline-4-amine and 2-methoxy ethanol with n- benzyl piperazine, showed significant antibacterial activity against a range of bacteria. This underscores the potential of this compound derivatives in developing new antibacterial agents (Kumar, Kumar, & Mazumdar, 2021).

Antitumor Agents

Novel quinazoline derivatives containing piperazine analogs have shown potent antiproliferative activities against various cancer cell lines. One such derivative demonstrated biological activity nearly equivalent to the control gefitinib, suggesting its potential as an antitumor agent (Li et al., 2020).

Corrosion Inhibition

Piperazine-substituted quinazolin-4(3H)-one derivatives were effective corrosion inhibitors for mild steel in HCl. These compounds showed high corrosion inhibition efficiencies, indicating their potential application in corrosion protection (Chen et al., 2021).

Mechanism of Action

While the specific mechanism of action of 2-Piperazin-1-yl-quinazoline is not mentioned in the search results, quinazoline derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities . They are often used as building blocks for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest .

Future Directions

Quinazoline and its derivatives, including 2-Piperazin-1-yl-quinazoline, continue to be a significant area of research in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel quinazoline-based compounds with enhanced efficacy and reduced toxicity .

properties

IUPAC Name

2-piperazin-1-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)9-14-12(15-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQJIAVOKMKUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308966
Record name 2-(1-Piperazinyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51047-61-1
Record name 2-(1-Piperazinyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51047-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperazinyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloroquinazoline (5 g) in 20 mL of toluene is added dropwise to a refluxing solution of piperazine (20 g) in 150 mL of toluene. The solution is heated for an additional 24 hours. After cooling to 0° C. for about 30 minutes, the solution is filtered. The filtrate is extracted with 10% acetic acid. The aqueous extracts are washed with ether, basified and extracted with toluene. The toluene layer is then washed with water, dried and concentrated. The resulting material is placed under vacuum overnight to afford the title compound (6.8 g, m.p. 64-66° C.). 1H NMR (CDCl3) 9.0 (s, 1H) , 7.66 (m, 2H), 7.56 (d, J=8 Hz, 1H), 7.22 (ddd, J=8,7,1 Hz, 1H), 4.0 (t, J=5 Hz, 4H), 3.05 (t, J=5 Hz, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-chloroquinazoline (5 g) in 20 mL of toluene is added dropwise to a refluxing solution of piperazine (20 g) in 150 mL of toluene and the resultant solution refluxed for an additional 24 h. After cooling to 0° C. for 0.5 h, the solution is filtered and the filtrate extracted with 10% acetic acid. The aqueous extracts are washed with ether, basified and extracted with toluene. The toluene layer is then washed with water, dried and concentrated. Finally, the material is placed under vacuum overnight (6.8 g, m.p. 188-121° C.)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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